N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
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Overview
Description
N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a complex organic compound that features a cyclopentyl group, an imidazole ring, and a piperazine moiety
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This enzyme plays a crucial role in the esterification of cholesterol, a key step in the absorption and transport of dietary cholesterol.
Mode of Action
This compound acts as a potent inhibitor of ACAT-1 . It binds to the enzyme, preventing it from catalyzing the esterification of cholesterol. This inhibition disrupts the normal function of ACAT-1, leading to changes in cholesterol metabolism.
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its high aqueous solubility . This property enhances its absorption and distribution in the body, contributing to its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-imidazole, which is then reacted with piperazine to form an intermediate. This intermediate is further reacted with cyclopentyl acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or chloroform and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, chloroform, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
Cyclopentyl acetic acid: Shares the cyclopentyl group but lacks the imidazole and piperazine moieties.
Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)piperazine share the piperazine core but differ in other functional groups
Uniqueness
N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is unique due to its combination of a cyclopentyl group, an imidazole ring, and a piperazine moiety.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O.2ClH/c1-18-7-6-16-15(18)20-10-8-19(9-11-20)12-14(21)17-13-4-2-3-5-13;;/h6-7,13H,2-5,8-12H2,1H3,(H,17,21);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHHPXQMDMVEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NC3CCCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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